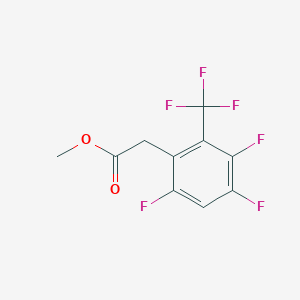
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol, or 3-BAMT, is a synthetic compound used in laboratory experiments for a wide variety of applications. It is a colorless liquid with a melting point of -76°C and a boiling point of 93°C. It has a molecular weight of 214.04 g/mol and a molecular formula of C9H7BrF3O2. 3-BAMT is a versatile compound and has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems.
科学的研究の応用
3-BAMT has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems. In drug synthesis, 3-BAMT can be used to synthesize a variety of drugs, including anti-HIV drugs, anti-inflammatory drugs, and anti-cancer drugs. In the study of biological systems, 3-BAMT can be used to study the structure and function of proteins, enzymes, and other biomolecules. 3-BAMT can also be used to study the effects of drugs on biological systems.
作用機序
The mechanism of action of 3-BAMT is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the effects of 3-BAMT on biological systems.
Biochemical and Physiological Effects
3-BAMT has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects. 3-BAMT has also been found to have an effect on the expression of certain genes, which can lead to changes in cell behavior and function.
実験室実験の利点と制限
The use of 3-BAMT in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available in many laboratories. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Additionally, 3-BAMT can be used in a variety of experiments, including those involving drug synthesis and the study of biological systems.
On the other hand, there are some limitations to the use of 3-BAMT in laboratory experiments. The compound is toxic and must be handled with care. Additionally, the mechanism of action of 3-BAMT is not completely understood, which can limit its use in certain experiments.
将来の方向性
The use of 3-BAMT in scientific research has a number of potential future directions. For example, further research into the mechanism of action of 3-BAMT could lead to a better understanding of its effects on biological systems. Additionally, further research into the synthesis of 3-BAMT could lead to improved methods for its production. Finally, further research into the use of 3-BAMT in drug synthesis could lead to the development of new drugs with improved efficacy.
合成法
3-BAMT can be synthesized in a laboratory setting using a variety of methods. One method involves the direct reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction produces 3-BAMT in high yields. Another method involves the reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a palladium catalyst, such as palladium(II) acetate. This reaction can also produce 3-BAMT in high yields.
特性
IUPAC Name |
2,2,2-trifluoro-1-methoxy-1-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-3-5-8(6-7)9(14,15-2)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCNAEXBURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)(O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)









